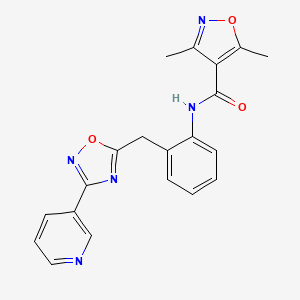
Methyl 5-bromo-4-fluoro-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-4-fluoro-2-methylbenzoate” is a chemical compound with the molecular formula C9H8BrFO2 . It has a molecular weight of 247.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecule is structurally stable . Hydrogen binding sites of the molecule are found around the carbonyl group . The HOMO/LUMO energy values are -6.509 eV and -4.305 eV, respectively . Stabilization energy (3.63 kcal/mol) was calculated as O4=C11 atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Methyl 5-bromo-4-fluoro-2-methylbenzoate and similar compounds are often synthesized for use in various chemical studies. For instance, derivatives of benzo[b]thiophen, including those with bromo and fluoro substituents, have been synthesized for pharmacological and chemical studies. These compounds are prepared through cyclization and other complex chemical processes, highlighting their significance in synthetic chemistry research (Chapman, Clarke, & Sawhney, 1968).
Environmental and Biological Applications
- In environmental biology, fluorinated compounds like this compound are used to track metabolic pathways in microbial communities. Such studies contribute to understanding the biodegradation processes of organic compounds in nature (Londry & Fedorak, 1993).
Chemical Reactivity and Mechanism Studies
- The reactivity of halogenated benzoates, including this compound, is an area of interest in chemical research. These compounds are studied for their interactions with various enzymes and chemical reagents, providing insights into chemical reaction mechanisms and pathways (Reynolds, Garcia, Kozarich, & Kenyon, 1988).
Pharmaceutical and Drug Development
- Halogenated benzoates, similar to this compound, are key intermediates in the synthesis of various pharmaceutical compounds. They are crucial in the development of new drugs, especially for treating conditions like cardiac issues and cancer (Baumgarth, Beier, & Gericke, 1997).
Advanced Material Synthesis
- These compounds are also relevant in the synthesis of advanced materials like zinc phthalocyanines, which have applications in photodynamic therapy, a method used in cancer treatment. The synthesis and characterization of these materials involve complex chemical processes where halogenated benzoates play a crucial role (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Chemistry and Molecular Structure Analysis
- The study of halogen-substituted benzoates contributes to the field of analytical chemistry, particularly in understanding the crystallographic structure and properties of these compounds. This research aids in the development of new analytical techniques and materials (Pramanik, Dey, & Mukherjee, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-bromo-4-fluoro-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYTWTCGSPYQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431614.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2431617.png)
![methyl 2-(3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamido)benzoate](/img/structure/B2431618.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431622.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2431623.png)

![N-[(4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2431625.png)
![N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2431626.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2431627.png)
![Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2431628.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2431630.png)
![N-(4-{3-[(cycloheptylamino)sulfonyl]-4-methoxyphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2431634.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2431637.png)
